molecular formula C16H21N3O3S B5300256 2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine

2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine

Cat. No. B5300256
M. Wt: 335.4 g/mol
InChI Key: AUPVBAMUNPSSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of spleen tyrosine kinase (Syk) and is being investigated for its ability to treat various types of cancer and autoimmune diseases.

Mechanism of Action

2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine works by selectively inhibiting Syk, a protein kinase that plays a key role in the activation of B-cells and other immune cells. By inhibiting Syk, this compound prevents the activation and proliferation of B-cells, which are often involved in the development of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its ability to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases, this compound has also been shown to modulate the immune response and enhance the activity of other immune cells such as T-cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine is its selectivity for Syk, which reduces the risk of off-target effects and toxicity. Additionally, this compound has a favorable pharmacokinetic profile, which allows for easy administration and dosing. However, one of the main limitations of this compound is its complex synthesis process, which can limit its availability and increase its cost.

Future Directions

There are several future directions for the research and development of 2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine. One potential area of investigation is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy in the treatment of cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound could help to increase its availability and accessibility for researchers and clinicians.

Synthesis Methods

2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents to form the desired product. The synthesis process is complex and requires specialized equipment and trained personnel.

Scientific Research Applications

2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer and autoimmune diseases. In particular, this compound has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Additionally, this compound has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-(3-methoxyphenyl)-1-(1-methylimidazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-18-11-16(17-12-18)23(20,21)19-9-4-3-8-15(19)13-6-5-7-14(10-13)22-2/h5-7,10-12,15H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPVBAMUNPSSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCCC2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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